

## AV-5080: A Head-to-Head Comparison with Leading Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AV-5080   |           |
| Cat. No.:            | B11034536 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational neuraminidase inhibitor **AV-5080** with established antiviral agents: Oseltamivir, Zanamivir, Peramivir, and Laninamivir. The following sections present in-vitro efficacy data, resistance profiles, and detailed experimental methodologies to facilitate an objective evaluation of **AV-5080**'s potential in the landscape of influenza therapeutics.

## In-Vitro Efficacy Against Influenza A and B Viruses

**AV-5080** has demonstrated potent inhibitory activity against a range of influenza A and B virus strains, including those resistant to currently marketed neuraminidase inhibitors.[1][2] The following table summarizes the 50% inhibitory concentrations (IC50) of **AV-5080** compared to other leading neuraminidase inhibitors against various wild-type and mutant influenza virus strains.



| Influenza Strain                       | Inhibitor                              | IC50 (nM)                          | Fold Change vs.<br>Wild-Type |
|----------------------------------------|----------------------------------------|------------------------------------|------------------------------|
| A/Duck/Minnesota/15<br>25/1981 (H5N1)  | AV-5080                                | 0.03                               | -                            |
| Oseltamivir                            | Similar or less potent<br>than AV-5080 | -                                  |                              |
| A/Perth/265/2009<br>(H1N1) - wild-type | AV-5080                                | 0.07                               | -                            |
| A/California/07/2009<br>(H1N1)         | AV-5080 (EC90)                         | 0.71 ± 0.24                        | -                            |
| Oseltamivir (EC90)                     | ~19.88                                 | -                                  |                              |
| A(H3N2) with NA-<br>E119V mutation     | AV-5080                                | Normal Inhibition (NI)             | -                            |
| Oseltamivir                            | Highly Reduced<br>Inhibition (HRI)     | >100                               |                              |
| Zanamivir                              | Normal Inhibition (NI)                 | -                                  | -                            |
| A(H5N1) with NA-<br>E119G mutation     | AV-5080                                | Reduced Inhibition (RI)            | 10-100                       |
| Oseltamivir                            | Reduced Inhibition (RI)                | 10-100                             |                              |
| Zanamivir                              | Highly Reduced<br>Inhibition (HRI)     | >100                               |                              |
| A(H7N9) with NA-<br>R292K mutation     | AV-5080                                | Highly Reduced<br>Inhibition (HRI) | >100                         |
| Oseltamivir                            | Highly Reduced<br>Inhibition (HRI)     | >100                               |                              |
| Zanamivir                              | Reduced Inhibition (RI)                | 10-100                             |                              |
| Zanamivir                              |                                        | 10-100                             |                              |



| A(H1N1)pdm09 with<br>NA-H274Y mutation                | AV-5080   | Active                     | -    |
|-------------------------------------------------------|-----------|----------------------------|------|
| Oseltamivir                                           | Resistant | -                          |      |
| Influenza B (Victoria<br>lineage) with NA-<br>I122N/L | AV-5080   | Reduced Inhibition (RI)    | 5-50 |
| Influenza B<br>(Yamagata lineage)<br>with NA-R150K    | AV-5080   | Reduced Inhibition<br>(RI) | 5-50 |

Note: Data for Oseltamivir, Zanamivir, Peramivir, and Laninamivir against a broader range of strains are available in the literature. The table focuses on direct comparisons with **AV-5080** where data is published. Fold change interpretations are based on WHO guidelines.[3]

### **Resistance Profile**

A significant advantage of **AV-5080** appears to be its efficacy against influenza strains that have developed resistance to other neuraminidase inhibitors, particularly oseltamivir.[1][2] The resistance profile of **AV-5080** more closely resembles that of zanamivir. This is attributed in part to a guanidine moiety in its structure, which is also present in zanamivir.

**AV-5080** has shown sustained activity against viruses with the common H274Y mutation in N1 subtypes, which confers high-level resistance to oseltamivir. However, reduced susceptibility to **AV-5080** has been observed with certain mutations, including E119G and R292K in influenza A, and I122N/L and R150K in influenza B. Notably, even in cases of reduced inhibition for **AV-5080**, it can still be significantly more potent than oseltamivir against the same resistant strain. For instance, against an A(H7N9) virus with the R292K mutation, **AV-5080** was nearly 80-fold more effective than oseltamivir, despite both showing highly reduced inhibition.

## **Pharmacokinetic Properties**

**AV-5080** is an orally active neuraminidase inhibitor. Pre-clinical studies have shown that it is stable in rat, dog, and human plasma. The following table provides a comparative overview of



the pharmacokinetic parameters of approved neuraminidase inhibitors. Detailed pharmacokinetic data for **AV-5080** from human clinical trials is not yet fully published.

| Parameter                        | AV-5080               | Oseltamivir<br>(as<br>Oseltamivir<br>Carboxylate) | Zanamivir          | Peramivir       | Laninamivir<br>(as<br>Laninamivir<br>Octanoate) |
|----------------------------------|-----------------------|---------------------------------------------------|--------------------|-----------------|-------------------------------------------------|
| Route of<br>Administratio<br>n   | Oral                  | Oral (as<br>prodrug)                              | Inhalation         | Intravenous     | Inhalation (as prodrug)                         |
| Bioavailability                  | Data not<br>available | ~80%                                              | 4-17%<br>(inhaled) | 100% (IV)       | Not<br>applicable<br>(local action)             |
| Time to Peak Plasma Conc. (Tmax) | Data not<br>available | 3-4 hours                                         | 1-2 hours          | End of infusion | ~3.5 hours                                      |
| Elimination<br>Half-life (t1/2)  | Data not<br>available | 6-10 hours                                        | 2.5-5.1 hours      | ~20 hours       | ~19.3-22.6<br>hours                             |
| Primary Route of Excretion       | Data not<br>available | Renal                                             | Renal              | Renal           | Renal                                           |

## **Experimental Protocols**

# Neuraminidase Inhibition Assay (Fluorometric MUNANA Assay)

The in-vitro inhibitory activity of neuraminidase inhibitors is commonly determined using a fluorometric assay employing the substrate 2'-(4-methylumbelliferyl)- $\alpha$ -D-N-acetylneuraminic acid (MUNANA).

Objective: To determine the concentration of a test compound required to inhibit 50% of the neuraminidase activity (IC50).



#### Materials:

- Influenza virus preparation with known neuraminidase activity.
- Test compounds (AV-5080, Oseltamivir carboxylate, Zanamivir, etc.) at various concentrations.
- Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
- Assay buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl2.
- Stop solution: 0.14 M NaOH in 83% ethanol.
- 96-well black microplates.
- Fluorometer.

#### Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well black microplate, add the diluted test compounds, a fixed amount of influenza virus, and the assay buffer.
- Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the neuraminidase.
- Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding the stop solution.
- Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
- Subtract the background fluorescence from all readings.



- Calculate the percentage of neuraminidase inhibition for each concentration of the test compound relative to the control wells without an inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

# **Visualizations Mechanism of Action of Neuraminidase Inhibitors**





Click to download full resolution via product page

Caption: Mechanism of action of neuraminidase inhibitors.

## **Experimental Workflow for IC50 Determination**





Click to download full resolution via product page

Caption: Workflow for MUNANA-based neuraminidase inhibition assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance profiles for the investigational neuraminidase inhibitor AV5080 in influenza A and B viruses PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AV-5080: A Head-to-Head Comparison with Leading Neuraminidase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11034536#head-to-head-comparison-of-av-5080-with-other-neuraminidase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com